molecular formula C22H24N2O5S B2627731 (4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone CAS No. 1251615-51-6

(4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone

Cat. No.: B2627731
CAS No.: 1251615-51-6
M. Wt: 428.5
InChI Key: FMHZRQZCVZWLKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethoxyphenyl Group

  • Electronic Effects : Methoxy groups donate electron density via resonance (+M effect), activating the phenyl ring toward electrophilic substitution. This increases solubility in polar solvents (e.g., log P = 2.1 in water).
  • Steric Effects : The meta-substitution pattern creates a symmetrical barrier, limiting rotational freedom around the C4–C(phenyl) bond.

Piperidinyl Methanone Group

  • Conformational Flexibility : The piperidine ring’s chair conformation positions the methanone group perpendicular to the benzothiazine plane, reducing steric clash.
  • Hydrogen-Bonding Capacity : The carbonyl oxygen (partial charge: −0.51 e) serves as a hydrogen-bond acceptor, critical for target binding in biological systems.

Comparative studies with 4-(3-methylphenyl)-2-(piperidine-1-carbonyl)-4H-benzothiazine-1,1-dione (C₂₁H₂₂N₂O₃S) demonstrate that replacing methoxy with methyl groups decreases polarity (log P = 2.8) but enhances hydrophobic interactions.

Table 1: Substituent Effects on Physicochemical Properties

Substituent log P Solubility (mg/mL) Tₘ (°C)
3,5-Dimethoxyphenyl 2.1 0.45 218
3-Fluorophenyl 2.9 0.12 245
3-Methylphenyl 2.8 0.18 230

This table underscores how electron-withdrawing groups (e.g., fluorine) increase melting points but reduce solubility compared to electron-donating methoxy groups.

Properties

IUPAC Name

[4-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-28-17-12-16(13-18(14-17)29-2)24-15-21(22(25)23-10-6-3-7-11-23)30(26,27)20-9-5-4-8-19(20)24/h4-5,8-9,12-15H,3,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHZRQZCVZWLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[b][1,4]thiazine core, followed by the introduction of the dimethoxyphenyl group and the piperidin-1-yl methanone moiety. Common reagents used in these steps include halogenated precursors, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or further oxidized sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the benzo[b][1,4]thiazine core followed by the introduction of functional groups such as methoxy and piperidine moieties. The characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of the compound .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of thiadiazine derivatives similar to (4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone. For example, derivatives have been shown to act as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), which is implicated in various cancers. One study reported IC50 values ranging from 217 to 266 nM for potent analogues . This suggests that the compound may similarly exhibit selective inhibition against cancer cell proliferation.

Neurological Applications

The compound's structure suggests potential interaction with neurotransmitter systems. Compounds with similar frameworks have been investigated for their anxiolytic effects through modulation of GABA receptors . The piperidine moiety might enhance central nervous system penetration, making it a candidate for treating anxiety disorders without the sedative effects commonly associated with benzodiazepines.

In Vivo Studies

In vivo studies are crucial for assessing the pharmacokinetic properties of this compound. For instance, related compounds have been evaluated in rat models to determine their plasma and brain exposure profiles, revealing significant concentrations that correlate with therapeutic effects . Such studies are essential for understanding how well this compound could perform in clinical settings.

Structure-Activity Relationships

The relationship between chemical structure and biological activity has been extensively studied in related compounds. Variations in substituents on the phenyl ring or modifications to the piperidine group can significantly alter potency and selectivity against target enzymes or receptors . This information is critical for guiding future synthesis efforts aimed at optimizing therapeutic efficacy.

Potential Applications in Drug Development

Given its promising biological activities, this compound could serve as a lead compound for developing new drugs targeting cancer and neurological disorders. Further research is necessary to explore its full therapeutic potential and to conduct comprehensive toxicity assessments.

Mechanism of Action

The mechanism of action of (4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Core Structural Variations

The target compound shares a benzo[b][1,4]thiazine-1,1-dioxide core with derivatives such as 4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (). Key differences include:

  • Substituent at Position 4: The 3,5-dimethoxyphenyl group in the target compound contrasts with the 3,5-dichlorophenyl group in ’s analog.
  • Methanone Group at Position 2: The piperidin-1-yl group in the target compound differs from the 4-methoxyphenyl group in . Piperidine introduces a basic nitrogen, which may improve membrane permeability compared to the methoxyphenyl’s lipophilic character .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are absent, comparisons with analogs highlight trends:

  • Electron-Donating vs.
  • Piperidinyl vs. Aryl Methanone: The piperidinyl group introduces a tertiary amine, which could enhance blood-brain barrier penetration relative to the 4-methoxyphenyl group in ’s compound .

Biological Activity

The compound (4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone , also known by its CAS number 1357937-91-7 , has garnered attention in recent research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for the compound is C22H24N2O5SC_{22}H_{24}N_{2}O_{5}S with a molecular weight of 428.5 g/mol . The structure features a benzo[b][1,4]thiazine core substituted with a piperidinyl group and a dimethoxyphenyl moiety, which may influence its biological properties significantly .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to benzo[b][1,4]thiazine derivatives. For instance, derivatives with similar structural motifs have shown cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : Compounds in this class have demonstrated IC50 values below 4 µM against human colon cancer cells (HCT116 and HT29), indicating potent cytotoxic properties .
  • Mechanism of Action : These compounds are believed to inhibit key enzymes involved in cancer cell proliferation and survival pathways. The incorporation of piperidinyl groups has been associated with enhanced activity against cancer cells due to improved binding affinity to target proteins .

Antibacterial Activity

The antibacterial properties of similar thiazine derivatives have also been explored:

  • Inhibition Studies : Some derivatives exhibited significant antibacterial activity through mechanisms that may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .

Research Findings and Case Studies

A variety of studies have contributed to understanding the biological activity of this compound:

StudyFocusFindings
Synthesis and antibacterial evaluationIdentified significant antibacterial activity; evaluated hemolytic activity and TLR-4 inhibitory effects.
PI3Kδ inhibitionDemonstrated decreased potency but maintained selectivity over other kinases; potential for anticancer applications.
Cytotoxicity against colon cancerIC50 values below 4 µM; highlighted structure-activity relationships for future analogs.

Q & A

Q. What are the established synthetic routes for (4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions, including cyclization of substituted benzothiazine precursors and subsequent coupling with piperidine derivatives. Key steps involve:
  • Cyclization : Refluxing thiosemicarbazides with chloroacetic acid in acetic acid/DMF to form the thiazinone core .
  • Sulfonation : Oxidation of sulfur atoms using mild oxidizing agents like m-CPBA to achieve the 1,1-dioxide moiety .
  • Structural Validation : ¹H/¹³C NMR and HRMS are critical for confirming intermediates. For example, aromatic protons in the 3,5-dimethoxyphenyl group appear as distinct singlets (~δ 3.8 ppm for OCH₃ and δ 6.5–7.0 ppm for aryl protons), while the piperidinyl methanone carbonyl resonates at ~δ 170 ppm in ¹³C NMR .

Q. How do reaction conditions (solvent, temperature, catalysts) influence the yield of the final product?

  • Methodological Answer :
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing intermediates. For example, DMF/acetic acid mixtures (2:1 v/v) at reflux (~120°C) achieve >70% yield in thiazinone formation .
  • Catalysts : Sodium acetate acts as a base to deprotonate thiosemicarbazides during cyclization, while Pd catalysts may be required for Suzuki-Miyaura couplings in analogous systems .
  • Temperature Control : Prolonged heating (>12 hours) can degrade sensitive functional groups (e.g., methoxy substituents), necessitating monitored reflux conditions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the benzo[b][1,4]thiazin-2-yl core formation?

  • Methodological Answer : Regioselectivity is governed by electronic and steric factors:
  • Electronic Effects : Electron-donating groups (e.g., 3,5-dimethoxy) on the phenyl ring direct cyclization via resonance stabilization of the transition state.
  • Steric Hindrance : Bulky substituents at the 4-position of the benzothiazine ring favor 1,1-dioxido formation due to reduced steric clash during oxidation .
  • Experimental Validation : Isotopic labeling (e.g., ¹⁸O tracing) or computational modeling (DFT studies) can map reaction pathways and confirm intermediates .

Q. How can structural modifications to the piperidinyl methanone moiety alter biological activity or pharmacokinetics?

  • Methodological Answer :
  • SAR Studies : Replace the piperidine ring with morpholine or azepane to assess impact on target binding. For example, piperazine analogs show enhanced solubility but reduced CNS penetration due to increased polarity .
  • Pharmacokinetic Profiling : Introduce fluorinated groups to improve metabolic stability (e.g., replacing methoxy with trifluoromethoxy) and use in vitro microsomal assays to measure half-life .
  • Computational Tools : Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., kinases or GPCRs) by analyzing hydrogen bonding and π-π stacking with the benzo[b]thiazinone core .

Q. How do researchers reconcile discrepancies in reported spectroscopic data for structurally similar analogs?

  • Methodological Answer :
  • Data Cross-Validation : Compare NMR chemical shifts across multiple solvents (CDCl₃ vs. DMSO-d₆) to account for solvent-induced shifts. For example, DMSO-d₆ may downfield-shift NH protons by ~1 ppm due to hydrogen bonding .
  • Controlled Replication : Reproduce synthesis under standardized conditions (e.g., inert atmosphere, strict temperature control) to minimize variability.
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra, particularly for diastereomeric byproducts .

Experimental Design & Data Analysis

Q. What strategies optimize the purification of this compound from reaction mixtures?

  • Methodological Answer :
  • Chromatography : Use silica gel chromatography with gradient elution (hexane/ethyl acetate 3:1 to 1:2) to separate polar byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water) further purifies the final product .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals, with melting points consistent within 1–2°C (e.g., 218–220°C) .
  • Analytical Monitoring : TLC (Rf ~0.5 in ethyl acetate) and LC-MS track progress, ensuring >95% purity before biological assays .

Q. How can researchers design stability studies to evaluate the compound’s degradation under physiological conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24–72 hours. Monitor via HPLC for degradation products (e.g., hydrolysis of the methanone group) .
  • Light Sensitivity : Conduct ICH-compliant photostability tests using a xenon lamp (1.2 million lux hours) to assess isomerization or ring-opening reactions .
  • Data Interpretation : Use QbD principles to correlate degradation pathways with structural vulnerabilities (e.g., sulfone group oxidation) .

Theoretical & Methodological Frameworks

Q. What computational models predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer :
  • DFT Calculations : Gaussian 09 simulations with B3LYP/6-31G(d) basis sets calculate Fukui indices to identify nucleophilic (piperidinyl nitrogen) and electrophilic (carbonyl carbon) sites .
  • Molecular Dynamics : Simulate solvation effects in water/DMSO mixtures to predict reaction kinetics for hydrolysis or acyl transfer .

Q. How does the compound’s electronic structure influence its spectroscopic and redox properties?

  • Methodological Answer :
  • UV-Vis Spectroscopy : The conjugated benzo[b]thiazinone system exhibits λmax ~320 nm (ε ~12,000 M⁻¹cm⁻¹), with bathochromic shifts in polar solvents .
  • Cyclic Voltammetry : A reversible reduction peak at −1.2 V (vs. Ag/AgCl) corresponds to the sulfone group’s electron-withdrawing effect .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.